molecular formula C11H10F2N2S B12213502 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B12213502
M. Wt: 240.27 g/mol
InChI Key: SYGBBWYJNCAOAE-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10F2N2S

Molecular Weight

240.27 g/mol

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13/h2-3,5H,4H2,1H3,(H2,14,15)

InChI Key

SYGBBWYJNCAOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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